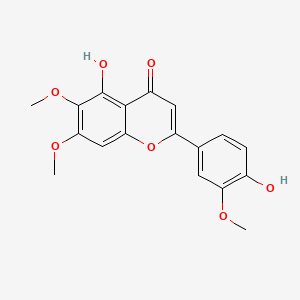

Cirsilineol

Description

This compound has been reported in Ajania fastigiata, Salvia officinalis, and other organisms with data available.

isolated from Thymus carnosus Boiss.

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSQMWSWLZQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194314 | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41365-32-6 | |

| Record name | Cirsilineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsilineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsilineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cirsilineol's Modulation of Immune Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a naturally occurring flavone, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the core signaling pathways in immune cells that are influenced by this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory and immune-mediated diseases.

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting several key intracellular signaling cascades. These pathways are critical regulators of immune cell activation, proliferation, and the production of inflammatory mediators. The primary signaling pathways affected by this compound include the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound has been demonstrated to be a potent inhibitor of this pathway.[2][3]

Mechanism of Action:

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[4]

This compound intervenes in this process by significantly inhibiting the phosphorylation of both the p65 subunit and IκBα. This action prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing NF-κB-mediated gene expression. This leads to a downstream reduction in the production of various inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway Diagram:

Downregulation of the JAK/STAT1 Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from a variety of cytokines and growth factors, playing a key role in immune cell differentiation, proliferation, and function. This compound has been shown to selectively inhibit the IFN-γ/STAT1 signaling pathway, which is particularly important in T-cell mediated immunity.

Mechanism of Action:

Interferon-gamma (IFN-γ) binding to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 (p-STAT1) then dimerizes and translocates to the nucleus, where it activates the transcription of target genes, including T-bet, a key transcription factor for T helper 1 (Th1) cell differentiation.

This compound down-regulates the activation of JAK2, a critical kinase upstream of STAT1 in the IFN-γ signaling cascade. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT1. This leads to a reduction in T-bet expression, resulting in decreased proliferation and activation of T cells.

Signaling Pathway Diagram:

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Mechanism of Action:

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.

This compound has been shown to dose-dependently trigger the nuclear translocation of Nrf2 and downregulate the level of Keap1. This activation of the Nrf2 pathway leads to a significant upregulation of HO-1 expression. HO-1 plays a crucial role in the anti-inflammatory effects of this compound by, for example, inhibiting the production of nitric oxide (NO) and the expression of iNOS. The activation of this pathway contributes significantly to the overall antioxidant and anti-inflammatory profile of this compound.

Signaling Pathway Diagram:

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in immune cells and related models of inflammation.

Table 1: Effect of this compound on Inflammatory Mediators

| Cell Type/Model | Inflammatory Mediator | This compound Concentration | % Inhibition / Fold Change | Reference |

| AR42J cells | IL-6 secretion | 1.25, 2.5, 5 µM | Dose-dependent decrease | |

| AR42J cells | TNF-α secretion | 1.25, 2.5, 5 µM | Dose-dependent decrease | |

| AR42J cells | IL-1β secretion | 1.25, 2.5, 5 µM | Dose-dependent decrease | |

| HCl/ethanol-induced gastric ulcer in rats | TNF-α levels | Not specified | Significant decrease | |

| HCl/ethanol-induced gastric ulcer in rats | IL-1β levels | Not specified | Significant decrease | |

| HCl/ethanol-induced gastric ulcer in rats | IL-6 levels | Not specified | Significant decrease | |

| Ovalbumin-sensitized AR mice | IL-4, IL-5, IL-6, IL-33, TNF-α | 10, 20 mg/kg | Dose-dependent decrease |

Table 2: Effect of this compound on Signaling Pathway Components

| Cell Type/Model | Target | This compound Concentration | Effect | Reference |

| AR42J cells | p-p65 | 1.25, 2.5, 5 µM | Significant inhibition of phosphorylation | |

| AR42J cells | p-IκBα | 1.25, 2.5, 5 µM | Significant inhibition of phosphorylation | |

| LPS-activated HUVECs | NF-κB luciferase activity | Not specified | Dose-dependent inhibitory effect | |

| LPS-activated HUVECs | STAT-1 phosphorylation | Not specified | Suppression | |

| LPS-activated HUVECs | HO-1 protein level | Not specified | Significant increase | |

| Colonic lamina propria CD4+ T cells | STAT1 activation | Not specified | Down-regulation | |

| Colonic lamina propria CD4+ T cells | JAK2 activation | Not specified | Down-regulation |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on immune cell signaling.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate (luciferin) and detecting the resulting luminescence.

Methodology Overview:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or AR42J) in a 96-well plate.

-

Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for an appropriate time (e.g., 6-8 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysates to an opaque 96-well plate.

-

Add the firefly luciferase substrate and measure the luminescence using a luminometer.

-

Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the activity in the stimulated control group.

-

Western Blot Analysis for Phosphorylated Proteins (p-p65, p-IκBα, p-STAT1)

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

Methodology Overview:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., AR42J, HUVECs) to an appropriate confluency.

-

Treat the cells with this compound and/or a pro-inflammatory stimulus as described for the specific experiment.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-IκBα, or anti-p-STAT1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Methodology Overview:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) and incubate overnight.

-

-

Blocking:

-

Wash the plate and block the remaining protein-binding sites with a blocking buffer.

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants or serum samples, along with a series of known standards, to the wells and incubate.

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add streptavidin-HRP.

-

-

Substrate Addition and Measurement:

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound demonstrates significant immunomodulatory potential by targeting multiple key signaling pathways within immune cells. Its ability to inhibit the pro-inflammatory NF-κB and JAK/STAT1 pathways, while simultaneously activating the protective Nrf2/HO-1 antioxidant pathway, underscores its multifaceted mechanism of action. The data and methodologies presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound for a range of inflammatory and autoimmune disorders. Further investigation is warranted to fully elucidate its clinical potential and to optimize its use in drug development.

References

- 1. molpharm.nju.edu.cn [molpharm.nju.edu.cn]

- 2. Anti-inflammatory and immunosuppressive effect of flavones isolated from Artemisia vestita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of this compound against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Cirsilineol from Artemisia: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a bioactive flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the natural occurrence of this compound, with a particular focus on the Artemisia genus as a primary source. It delineates detailed experimental protocols for the extraction, isolation, and purification of this compound. Furthermore, this document summarizes quantitative data on this compound yields from various Artemisia species and outlines its modulatory effects on key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound in the Artemisia Genus

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a naturally occurring flavone found in several plant species. The Artemisia genus, a diverse group of plants in the Asteraceae family, is a particularly rich source of this compound. Various studies have identified and isolated this compound from numerous Artemisia species, highlighting the potential of this genus for the scaled production of this bioactive molecule.

Known Artemisia species containing this compound include, but are not limited to:

-

Artemisia monosperma[2]

-

Artemisia asiatica

-

Artemisia austriaca

-

Artemisia umbrosa

-

Artemisia glabella

-

Artemisia macrocephala

-

Artemisia scoparia

The concentration of this compound can vary significantly between different species and is also influenced by geographical location, harvesting time, and environmental conditions.

Quantitative Data on this compound Content

The yield of this compound from different Artemisia species is a critical factor for its potential as a therapeutic agent. While comprehensive comparative data is still emerging, available studies provide valuable insights into the quantitative presence of this compound in specific species.

Table 1: this compound Content in Various Artemisia Species

| Artemisia Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Artemisia herba-alba | Aerial Parts | 0.8 | N/A |

| Artemisia annua | Leaves | Present, not quantified | N/A |

| Artemisia annua | Flowers | Present, not quantified | N/A |

| Artemisia bushriences | Flowers | Present, not quantified | N/A |

| Artemisia dracunculus var. dracunculus | Leaves | Present, not quantified | N/A |

Note: The data presented is based on available literature and may not be exhaustive. Yields can vary based on the specific extraction and quantification methods used.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Artemisia species typically involves solvent extraction followed by chromatographic purification techniques. Below are detailed methodologies adapted from established protocols for flavonoid isolation from plant materials.

Extraction of Crude Plant Material

-

Plant Material Preparation: Air-dry the aerial parts (leaves, stems, and flowers) of the selected Artemisia species at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Place the powdered plant material (e.g., 1 kg) in a large glass container.

-

Add a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), to fully immerse the powder.

-

Macerate the mixture at room temperature for a period of 24-48 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent (e.g., 2-3 times) to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Purification by Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform or a mixture of hexane and ethyl acetate in a high ratio of hexane).

-

Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., 100% chloroform or a high hexane to ethyl acetate ratio).

-

Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethanol or methanol to chloroform, or increasing the proportion of ethyl acetate to hexane). This is known as gradient elution.

-

The choice of the specific gradient will depend on the complexity of the extract and should be optimized using thin-layer chromatography (TLC) analysis.

-

-

Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20-50 mL).

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light (254 nm and 366 nm). Fractions with similar TLC profiles can be pooled.

-

Isolation of this compound: Fractions containing the compound of interest, as identified by comparison with a this compound standard on TLC, are combined and the solvent is evaporated to yield purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound should be assessed using analytical HPLC.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Detection: UV detector at a wavelength of approximately 350 nm.

-

Quantification: The purity is determined by the peak area percentage of this compound in the chromatogram.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Inhibition of MAPK Signaling Pathway

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases. It effectively suppresses the phosphorylation and activation of key components of this pathway, including p38, ERK1/2, and JNK1/2.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer properties.

Modulation of IFN-γ/STAT1 Signaling Pathway

This compound has been shown to selectively inhibit the IFN-γ/STAT1 signaling pathway. It down-regulates the activation of JAK2, a critical kinase in this pathway, leading to reduced STAT1 activation and subsequent T-bet expression. This inhibitory action contributes to its immunomodulatory and anti-inflammatory effects.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. This compound has been found to inhibit the activation of this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Conclusion

The Artemisia genus represents a promising and readily available natural source of the bioactive flavone, this compound. The established protocols for extraction and purification, primarily based on solvent extraction and column chromatography, provide a solid foundation for obtaining this compound for research and development purposes. The ability of this compound to modulate multiple critical signaling pathways, including MAPK, PI3K/Akt/mTOR, IFN-γ/STAT1, and NF-κB, underscores its therapeutic potential in a range of diseases, particularly cancer and inflammatory disorders. Further research is warranted to optimize isolation protocols for higher yields and to fully elucidate the intricate molecular mechanisms of this compound's action, paving the way for its potential clinical applications.

References

- 1. Novel immunomodulatory properties of this compound through selective inhibition of IFN-gamma signaling in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Health Benefits, Therapeutic Applications, and Recent Advances of this compound in the Medicine: Potential Bioactive Natural Flavonoids of Genus Artemisia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Analysis, Antimicrobial Screening and In Vitro Pharmacological Activity of Artemisia vestita Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation of cancer cells by inducing apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone: An In-depth Technical Guide

Introduction

4',5-dihydroxy-3',6,7-trimethoxyflavone, a naturally occurring O-methylated flavone, is a bioactive compound of significant interest in the fields of pharmacology and drug development. Also known by its common names, Cirsilineol and Eupatorin, this flavonoid is found in various medicinal plants, including Artemisia and Orthosiphon species. It has demonstrated a remarkable spectrum of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core biological activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to support researchers, scientists, and drug development professionals in their exploration of this potent natural product.

Anticancer Activity

4',5-dihydroxy-3',6,7-trimethoxyflavone has emerged as a potent anticancer agent, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of 4',5-dihydroxy-3',6,7-trimethoxyflavone has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| As this compound | ||||

| DU-145 | Prostate Cancer | 7 | Not Specified | [1][2] |

| HPrEC (normal prostate cells) | Non-cancerous | 110 | Not Specified | [1][2] |

| NCIH-520 | Lung Squamous Cell Carcinoma | - (81.96% inhibition at 100 µM) | Not Specified | [3] |

| Caov-3 | Ovarian Cancer | - (Significant inhibition) | Not Specified | |

| Skov-3 | Ovarian Cancer | - (Significant inhibition) | Not Specified | |

| PC3 | Prostate Cancer | - (Significant inhibition) | Not Specified | |

| Hela | Cervical Cancer | - (Significant inhibition) | Not Specified | |

| As Eupatorin | ||||

| MCF-7 | Breast Cancer | >20 | 24 | |

| 5 | 48 | |||

| MDA-MB-231 | Breast Cancer | >20 | 24 | |

| 5 | 48 | |||

| MCF-10a (normal breast cells) | Non-cancerous | 30 | 48 | |

| MDA-MB-468 | Breast Cancer | Submicromolar | Not Specified |

Mechanisms of Anticancer Action

Induction of ROS-Mediated Apoptosis: this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This is a critical mechanism as it leads to programmed cell death, a desirable outcome in cancer therapy. The increase in intracellular ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

Cell Cycle Arrest: Eupatorin has been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cancer cells from progressing through mitosis and dividing, thereby halting their proliferation.

Experimental Protocols

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of 4',5-dihydroxy-3',6,7-trimethoxyflavone (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anti-inflammatory Activity

4',5-dihydroxy-3',6,7-trimethoxyflavone exhibits potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

| Mediator | Assay System | IC50 (µM) | Reference |

| As Eupatorin | |||

| Nitric Oxide (NO) | LPS-stimulated J774 macrophages | 5.2 | |

| Prostaglandin E2 (PGE2) | LPS-stimulated J774 macrophages | 5.0 | |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated J774 macrophages | 5.0 |

Mechanisms of Anti-inflammatory Action

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eupatorin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.

Modulation of the STAT1 Signaling Pathway: this compound has been reported to selectively inhibit the IFN-γ/STAT1 signaling pathway in intestinal CD4+ T cells. This immunosuppressive activity is achieved by down-regulating the activation of JAK2 and STAT1, and the expression of the T-bet transcription factor.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Pre-treat the cells with various concentrations of 4',5-dihydroxy-3',6,7-trimethoxyflavone for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and key components of the NF-κB pathway (e.g., phosphorylated IκBα, p65) in cell lysates.

In Vivo Carrageenan-Induced Paw Edema Model:

-

Animal Model: Use male Swiss albino mice.

-

Treatment: Administer the compound orally or intraperitoneally at desired doses.

-

Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Antioxidant Activity

The antioxidant properties of 4',5-dihydroxy-3',6,7-trimethoxyflavone contribute significantly to its overall biological effects, including its anticancer and anti-inflammatory activities. It can directly scavenge free radicals and modulate cellular antioxidant defense systems.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The specific arrangement of hydroxyl and methoxy groups on the flavone skeleton of 4',5-dihydroxy-3',6,7-trimethoxyflavone influences its radical scavenging capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the compound and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the compound).

Conclusion

4',5-dihydroxy-3',6,7-trimethoxyflavone, known as this compound and Eupatorin, is a promising natural flavonoid with a diverse and potent range of biological activities. Its well-documented anticancer, anti-inflammatory, and antioxidant properties, supported by a growing body of scientific evidence, highlight its potential as a lead compound for the development of novel therapeutics. The detailed quantitative data, mechanistic insights, and experimental protocols provided in this guide are intended to facilitate further research and development efforts aimed at harnessing the full therapeutic potential of this remarkable molecule. Continued investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate the promising in vitro findings into clinical applications.

References

Cirsilineol: A Potent Inhibitor of the PI3K/Akt/mTOR Signaling Pathway in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has emerged as a promising candidate in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer activity, with a primary focus on its well-documented role as an inhibitor of the critical PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This document collates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of the signaling cascade and experimental workflows to support further investigation and drug development efforts.

Introduction

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes. Its dysregulation is a frequent event in tumorigenesis, making it a prime target for cancer therapeutics. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone), a flavonoid isolated from plants such as Artemisia vestita, has demonstrated significant potential to modulate this pathway, thereby inducing apoptosis and inhibiting tumor growth. This guide serves as a comprehensive resource for researchers investigating the therapeutic application of this compound.

Quantitative Data: In Vitro Efficacy of this compound

This compound exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below, highlighting its efficacy and selectivity.

| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | 7 | HPrEC | 110 | [1] |

| BGC-823 | Gastric Cancer | 8 - 10 | GES-1 | 120 | [2] |

| SGC-7901 | Gastric Cancer | 8 - 10 | GES-1 | 120 | [2] |

| MGC-803 | Gastric Cancer | 8 - 10 | GES-1 | 120 | [2] |

| C6 | Glioma | Not specified | Vero | Not specified | [3] |

| Caov-3 | Ovarian Cancer | Not specified | - | - | |

| Skov-3 | Ovarian Cancer | Not specified | - | - | |

| PC3 | Prostate Cancer | Not specified | - | - | |

| HeLa | Cervical Cancer | Not specified | - | - |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anticancer effects by directly or indirectly modulating key components of the PI3K/Akt/mTOR pathway. Studies in glioma C6 cells have shown that this compound effectively inhibits the expression of PI3K, Akt, and mTOR. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol is for determining the expression levels of total and phosphorylated PI3K, Akt, and mTOR.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating this compound's effects and the logical relationship between its mechanism and cellular outcomes.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the treatment of various cancers. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future in vivo studies are warranted to validate these in vitro findings and to evaluate the safety and efficacy of this compound in a preclinical setting.

References

Cirsilineol: A Potential Anti-Inflammatory Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the key signaling pathways involved are presented to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone), a flavonoid found in plants of the Artemisia genus, has emerged as a promising candidate for anti-inflammatory drug development.[1][2] This document synthesizes the existing research on this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its anti-inflammatory potential.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways and inflammatory mediators. The primary mechanisms identified to date include the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the suppression of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

This compound has been shown to significantly inhibit NF-κB activation. It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

References

- 1. Health Benefits, Therapeutic Applications, and Recent Advances of this compound in the Medicine: Potential Bioactive Natural Flavonoids of Genus Artemisia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation of cancer cells by inducing apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunosuppressive Properties of Cirsilineol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has demonstrated significant immunosuppressive and anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for immune-mediated diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. It delves into its molecular mechanisms of action, its impact on key immune cell populations, and its modulation of critical signaling pathways. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid found in various medicinal plants, including those from the Artemisia genus.[1] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2] Emerging research has highlighted the potent immunosuppressive capabilities of this compound, suggesting its therapeutic potential in managing autoimmune disorders and other inflammatory conditions.[1][3] This guide aims to consolidate the existing scientific knowledge on the immunosuppressive properties of this compound, providing a technical resource for the scientific community.

Effects on Immune Cells

This compound exerts its immunosuppressive effects by modulating the function of various immune cells, most notably T cells and macrophages.

T Lymphocytes

T cells play a central role in cell-mediated immunity, and their dysregulation is a hallmark of many autoimmune diseases. This compound has been shown to significantly inhibit T cell proliferation and activation.

-

Inhibition of T Cell Proliferation: this compound inhibits T-cell proliferation in a dose-dependent manner in mixed lymphocyte reactions and in response to mitogens like Concanavalin A.

-

Modulation of T Helper Cell Differentiation: It influences the balance of T helper (Th) cell subsets, notably by decreasing the activity of effector Th1 cells. This is achieved through the downregulation of the Th1-specific transcription factor T-bet.

-

Suppression of CD4+ T Cell-Mediated Colitis: In animal models of inflammatory bowel disease (IBD), this compound ameliorates T-cell-mediated experimental colitis.

Macrophages

Macrophages are key players in both innate and adaptive immunity, contributing to inflammation through the production of pro-inflammatory mediators. This compound has been shown to suppress macrophage activation and their inflammatory functions.

-

Inhibition of Pro-inflammatory Mediators: this compound reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

-

Modulation of Microglia Polarization: In the context of neuroinflammation, this compound has been observed to inhibit the M1 polarization of microglia (the resident macrophages of the central nervous system) and promote their switch to the anti-inflammatory M2 phenotype.

Molecular Mechanisms of Action: Signaling Pathways

This compound's immunosuppressive effects are underpinned by its ability to interfere with key intracellular signaling pathways that govern immune cell activation and inflammatory responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been consistently shown to inhibit the activation of the NF-κB pathway.

-

Inhibition of p65 and IκBα Phosphorylation: this compound suppresses the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. This compound has been found to modulate MAPK signaling.

-

Inhibition of ERK, JNK, and p38: Studies have shown that this compound can inhibit the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38, in various cell types.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. This compound has been identified as a potent inhibitor of the IFN-γ/STAT1 signaling axis.

-

Selective Inhibition of IFN-γ Signaling: this compound selectively inhibits the phosphorylation of STAT1 and the activation of JAK2 in response to interferon-gamma (IFN-γ). This leads to the downregulation of T-bet, a key transcription factor for Th1 cell differentiation.

-

Modulation of STAT1 and STAT6 Phosphorylation: In microglia, this compound has been shown to inhibit the phosphorylation of JAK1 and STAT1 while activating STAT6, which is associated with M2 polarization.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Immune Cells

| Cell Type | Assay | Parameter | Concentration | Effect | Reference |

| Human Prostate Cancer Cells (DU-145) | Proliferation | IC50 | 7 µM | Inhibition of proliferation | |

| Normal Human Prostate Cells (HPrEC) | Cytotoxicity | IC50 | 110 µM | Minimal cytotoxicity | |

| Murine T Cells | Mixed Lymphocyte Reaction | Proliferation | 0.1-10 µM | Dose-dependent inhibition | |

| Murine T Cells | Concanavalin A-induced Proliferation | Proliferation | 0.1-10 µM | Dose-dependent inhibition | |

| Human Osteoarthritic Chondrocytes | IL-1β-stimulated Apoptosis | Apoptosis | Not specified | Inhibition | |

| Rat Pancreatic Acinar Cells (AR42J) | Caerulein-induced Inflammation | Cytokine Levels (IL-6, TNF-α, IL-1β) | 1.25, 2.5, 5 µM | Dose-dependent decrease | |

| Microglia (BV-2) | H2O2-induced Oxidative Stress | ROS Production | 20 µM | Suppression |

Table 2: In Vivo Effects of this compound

| Animal Model | Disease Model | Dosage | Effect | Reference |

| Mice | TNBS-induced Colitis | 3, 10, 30 mg/kg | Amelioration of colitis | |

| Mice | LPS-induced Lung Injury | Not specified | Reduction of TNF-α and iNOS | |

| Aged Mice | Anesthesia/surgery-induced POCD | Not specified | Improved cognitive function, reduced neuroinflammation |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the immunosuppressive properties of this compound.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

-

Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6) to serve as responder and stimulator cells, respectively.

-

Stimulator Cell Inactivation: Treat the stimulator splenocytes with mitomycin C to prevent their proliferation.

-

Co-culture: Co-culture the responder splenocytes with the inactivated stimulator splenocytes in a 96-well plate.

-

This compound Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the co-culture.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1), and measure the incorporation or color change to quantify cell proliferation.

Western Blot Analysis for Signaling Protein Phosphorylation

-

Cell Culture and Treatment: Culture the desired immune cells (e.g., CD4+ T cells, macrophages) and stimulate them with the appropriate agonist (e.g., IFN-γ, LPS) in the presence or absence of this compound for a specific duration.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., anti-phospho-STAT1, anti-STAT1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of TNBS-Induced Colitis

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Induction of Colitis: Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

-

This compound Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) to the mice via a suitable route (e.g., intraperitoneal injection) daily for a specified period.

-

Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.

-

Histological Analysis: At the end of the experiment, sacrifice the mice, collect the colon tissue, and perform histological analysis (e.g., H&E staining) to assess the degree of inflammation and tissue damage.

-

Cytokine Analysis: Isolate lamina propria mononuclear cells from the colon and measure cytokine production (e.g., IFN-γ, IL-10) by ELISA or flow cytometry.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Health Benefits, Therapeutic Applications, and Recent Advances of this compound in the Medicine: Potential Bioactive Natural Flavonoids of Genus Artemisia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Novel immunomodulatory properties of this compound through selective inhibition of IFN-gamma signaling in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cirsilineol's Impact on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has demonstrated notable effects on the intracellular production of reactive oxygen species (ROS), positioning it as a compound of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates ROS levels, the downstream signaling consequences, and detailed experimental protocols for assessing these effects. Quantitative data from various studies are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, which play a dual role in cellular physiology. At low to moderate concentrations, they function as critical second messengers in various signaling pathways. However, at high concentrations, ROS can inflict significant damage to cellular macromolecules, leading to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid that has been shown to modulate intracellular ROS levels, thereby influencing cell fate. This guide delves into the technical aspects of this compound's pro-oxidant and antioxidant activities, providing a foundational understanding for its potential therapeutic applications.

Quantitative Analysis of this compound's Effect on ROS Production

This compound has been observed to induce a dose-dependent increase in ROS production in several cancer cell lines. This pro-oxidant effect is a key mechanism underlying its anti-cancer properties. The following tables summarize the quantitative data from pertinent studies.

Table 1: this compound-Induced ROS Production in Cancer Cells

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS | Reference |

| DU-145 (Prostate Cancer) | 3.5 | Significant Increase | [1] |

| DU-145 (Prostate Cancer) | 7 | Significant Increase | [1] |

| DU-145 (Prostate Cancer) | 14 | Significant Increase | [1] |

| NCIH-520 (Lung Squamous Cell Carcinoma) | 10 | 1.16 | [2] |

| NCIH-520 (Lung Squamous Cell Carcinoma) | 100 | 2.22 | [2] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| DU-145 (Prostate Cancer) | 7 | |

| HPrEC (Normal Prostate Cells) | 110 | |

| BGC-823 (Gastric Cancer) | 8-10 | |

| SGC-7901 (Gastric Cancer) | 8-10 | |

| MGC-803 (Gastric Cancer) | 8-10 | |

| GES-1 (Normal Gastric Cells) | 120 | |

| Caov-3 (Ovarian Cancer) | Not specified | |

| Skov-3 (Ovarian Cancer) | Not specified | |

| PC3 (Prostate Cancer) | Not specified | |

| HeLa (Cervical Cancer) | Not specified |

Experimental Protocols

Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of DCFH-DA, a cell-permeable fluorescent probe, to quantify intracellular ROS levels via flow cytometry.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, seed an appropriate number of cells in a culture flask.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 3.5, 7, 14 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Harvesting (for adherent cells):

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 0.5 mL of trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with 1 mL of complete culture medium.

-

Transfer the cell suspension to a falcon tube.

-

-

Cell Harvesting (for suspension cells):

-

Transfer the cell suspension to a falcon tube.

-

-

Cell Pelleting and Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

-

Repeat the centrifugation and washing step twice.

-

-

DCFH-DA Staining:

-

Resuspend the cell pellet in 500 µL of serum-free medium containing 10 µM DCFH-DA.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

-

Washing:

-

Add 1 mL of PBS to the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use an excitation wavelength of 488 nm and measure the emission at 525 nm (FITC channel).

-

Record the mean fluorescence intensity for each sample.

-

The fold increase in ROS is calculated relative to the vehicle-treated control cells.

-

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS), sterile

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS detection protocol.

-

Cell Harvesting: Follow steps 3-5 from the ROS detection protocol.

-

Cell Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples within 1 hour on a flow cytometer.

-

Use an excitation wavelength of 488 nm.

-

Measure Annexin V-FITC emission at ~530 nm (FITC channel) and PI emission at >670 nm (e.g., PerCP or PE-Cy7 channel).

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Signaling Pathways and Mechanisms of Action

This compound-Induced ROS and Mitochondrial-Mediated Apoptosis

This compound's induction of ROS is intricately linked to its ability to trigger apoptosis, primarily through the intrinsic or mitochondrial pathway. Elevated ROS levels lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm). This disruption of the mitochondrial outer membrane permeability results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell. This cascade is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

Modulation of the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to modulate this pathway, enhancing the nuclear translocation of Nrf2 and increasing the expression of its downstream targets. This suggests a dual role for this compound: while it can induce ROS to trigger apoptosis in cancer cells, it may also activate the Nrf2 pathway to protect normal cells from oxidative stress.

Experimental Workflow for Investigating this compound's Effect on ROS

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on ROS production and subsequent cellular responses.

Conclusion

This compound exhibits a potent ability to modulate intracellular ROS levels, a key mechanism underlying its observed anti-cancer effects. By inducing ROS production in cancer cells, this compound triggers the mitochondrial apoptotic pathway, leading to programmed cell death. Concurrently, its ability to activate the Nrf2 antioxidant response pathway suggests a potential for cellular protection under conditions of oxidative stress. This technical guide provides a comprehensive overview of the quantitative effects, detailed experimental protocols, and the intricate signaling pathways involved in this compound's modulation of ROS. This information serves as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. This compound Inhibits the Proliferation of Human Prostate Cancer Cells by Inducing Reactive Oxygen Species (ROS)-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation of lung squamous cell carcinoma by inducing ROS mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Cirsilineol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has garnered significant interest for its diverse pharmacological activities, including its potential as a potent antioxidant. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways. While direct quantitative antioxidant assay data for this compound remains limited in publicly accessible literature, this guide synthesizes related research on its effects on cellular oxidative stress and draws parallels with the established antioxidant mechanisms of similar flavonoid compounds. The information presented herein aims to provide a foundational resource for researchers investigating this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid found in various plant species, notably in the genus Artemisia.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The exploration of natural compounds like this compound that can mitigate oxidative damage is a promising avenue for drug discovery and development.

This guide delves into the current understanding of this compound's antioxidant potential, focusing on its known effects on cellular systems and the methodologies used to assess these properties.

In Vitro Antioxidant and Pro-oxidant Activity

In a study on human prostate cancer cells (DU-145), this compound was observed to induce a dose-dependent increase in intracellular ROS levels.[2] This pro-oxidant activity contributes to its anticancer effects by promoting ROS-mediated apoptosis.[2] It is important to note that the pro-oxidant activity of some flavonoids in cancer cells can be a valuable therapeutic mechanism, distinct from their systemic antioxidant effects in normal tissues.

Conversely, in a model of postoperative cognitive dysfunction, this compound demonstrated neuroprotective effects by attenuating oxidative stress.[3] In hydrogen peroxide-exposed microglia, this compound treatment suppressed the generation of ROS.[3] This highlights the compound's ability to exert antioxidant effects in a neuroinflammatory context.

Table 1: Summary of Cellular Effects of this compound Related to Oxidative Stress

| Cell Line/Model | Condition | Effect of this compound | Observed Outcome | Reference |

| Human Prostate Cancer Cells (DU-145) | In vitro culture | Dose-dependent increase in ROS | Induction of apoptosis | |

| Mouse Model of Postoperative Cognitive Dysfunction | In vivo | Attenuation of oxidative stress | Neuroprotection | |

| Hydrogen Peroxide-Exposed Microglia (BV-2) | In vitro culture | Suppression of ROS generation | Anti-inflammatory effects |

Potential Mechanisms of Antioxidant Action: The Nrf2 Pathway

A key mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

While direct evidence of this compound activating the Nrf2 pathway is not yet prominent in the literature, its structural similarity to other Nrf2-activating flavonoids, such as chrysoeriol, suggests this as a highly probable mechanism of action.

Below is a diagram illustrating the hypothesized activation of the Nrf2-ARE signaling pathway by this compound.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Cirsilineol's Impact on the MAPK Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a naturally occurring flavone, has garnered significant attention in recent pharmacological research due to its potent anti-inflammatory and anti-cancer properties. Emerging evidence suggests that a key mechanism underlying these therapeutic effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MAPK pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular interactions.

The MAPK signaling pathways, comprising cascades such as the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer and inflammatory diseases. This compound has been shown to intervene in these pathways, offering a promising avenue for therapeutic development.

This compound's Effect on MAPK Signaling Components

This compound has been demonstrated to inhibit the activation of key kinases within the MAPK signaling cascade. While much of the currently available data is qualitative, showing a reduction in the phosphorylated (i.e., activated) forms of ERK, JNK, and p38 upon this compound treatment, quantitative data on the dose-dependent inhibition of phosphorylation is still emerging.

One key study in rat glioma C6 cells demonstrated that this compound treatment effectively inhibited the expression of ERK1/2, JNK1/2, and p38.[1] This suggests that this compound may act at the level of gene expression, in addition to any direct or indirect effects on protein phosphorylation.

Quantitative Data on this compound's Biological Effects